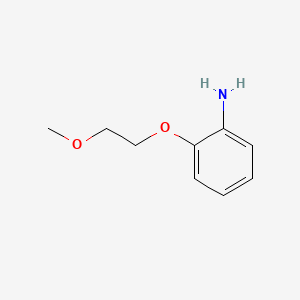2-(2-Methoxyethoxy)aniline
CAS No.: 72806-66-7
Cat. No.: VC2007790
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72806-66-7 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | 2-(2-methoxyethoxy)aniline |
| Standard InChI | InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 |
| Standard InChI Key | GGVZNGYEHJHVMK-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC=CC=C1N |
| Canonical SMILES | COCCOC1=CC=CC=C1N |
Introduction
2-(2-Methoxyethoxy)aniline is an organic compound characterized by its unique structure, which includes an aniline backbone with a methoxyethoxy group attached. This compound is of interest in various fields due to its chemical properties and potential applications. The molecular formula for 2-(2-Methoxyethoxy)aniline is C₉H₁₃NO₂, and its CAS number is 72806-66-7 .
Synthesis and Preparation
The synthesis of 2-(2-Methoxyethoxy)aniline typically involves multi-step organic reactions. While specific detailed methods are not widely documented, compounds with similar structures often require careful control of reaction conditions to ensure high purity and yield.
Applications and Research Findings
2-(2-Methoxyethoxy)aniline is primarily used in research settings due to its unique chemical structure. Its applications can be diverse, ranging from organic synthesis to potential biological studies. The methoxyethoxy group enhances solubility and reactivity, making it a valuable intermediate in various chemical reactions.
Biological Activity
While specific biological activity data for 2-(2-Methoxyethoxy)aniline is limited, compounds with similar structures are often investigated for their interactions with enzymes and proteins. These interactions can be crucial for understanding potential therapeutic roles or effects within biological systems.
Safety and Handling
2-(2-Methoxyethoxy)aniline is classified as a hazardous substance due to its potential toxicity. It is categorized under Acute Tox. 4 Oral and Eye Irrit. 2, indicating it can cause oral toxicity and eye irritation . Proper handling and storage are essential to minimize risks.
| Hazard Classification | Description |
|---|---|
| Acute Tox. 4 Oral | Oral toxicity |
| Eye Irrit. 2 | Eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume